

An In-depth Technical Guide to N-Fluoroacetylmannosamine (FAMan)

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Compound of Interest

Compound Name: FAMan

Cat. No.: B1230044

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Introduction

N-Fluoroacetylmannosamine, commonly abbreviated as **FAMan**, is a synthetically modified monosaccharide that has garnered significant interest in the field of glycobiology and chemical biology. As an analog of N-acetyl-D-mannosamine (ManNAc), a natural precursor to sialic acids, **FAMan** serves as a valuable tool for the metabolic glycoengineering of cell surfaces. This guide provides a comprehensive overview of the chemical structure, properties, and biological applications of **FAMan**, with a focus on its use in studying and manipulating cellular glycosylation.

Chemical Structure and Properties

N-Fluoroacetylmannosamine is characterized by the substitution of a fluorine atom on the acetyl group of N-acetylmannosamine. This modification is key to its utility in various biochemical assays.

Chemical Identifiers

A summary of the key chemical identifiers for N-Fluoroacetylmannosamine is presented in the table below.

Identifier	Value
IUPAC Name	2-fluoro-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide[1]
Synonyms	FAMan, N-Fluoroacetyl-D-mannosamine[1]
CAS Number	78103-27-2[1]
Molecular Formula	C8H14FNO6[1]
SMILES	C(--INVALID-LINK--NC(=O)CF)O)O">C@HO)O[1]
InChI	InChI=1S/C8H14FNO6/c9-1-6(14)10-4(2-11)7(15)8(16)5(13)3-12/h2,4-5,7-8,12-13,15-16H,1,3H2,(H,10,14)/t4-,5-,7-,8-/m1/s1[1]
InChIKey	VEJLAIIDMLUTRB-SJNFNFGESA-N[1]

Physicochemical Properties

The physicochemical properties of a compound are crucial for understanding its behavior in biological systems. The table below summarizes the available data for N-Fluoroacetylmannosamine.

Property	Value	Source
Molecular Weight	239.20 g/mol	PubChem[1]
XLogP3-AA	-3.1	PubChem (Computed)[1]
Hydrogen Bond Donor Count	5	PubChem (Computed)
Hydrogen Bond Acceptor Count	7	PubChem (Computed)
Rotatable Bond Count	7	PubChem (Computed)
Exact Mass	239.08051533 Da	PubChem (Computed)[1]
Monoisotopic Mass	239.08051533 Da	PubChem (Computed)[1]
Topological Polar Surface Area	127 Å ²	PubChem (Computed)[1]
Heavy Atom Count	15	PubChem (Computed)
Formal Charge	0	PubChem (Computed)
Complexity	239	PubChem (Computed)[1]

Note: Many of the physicochemical properties listed are computationally predicted and may not reflect experimentally determined values.

Biological Activity and Mechanism of Action

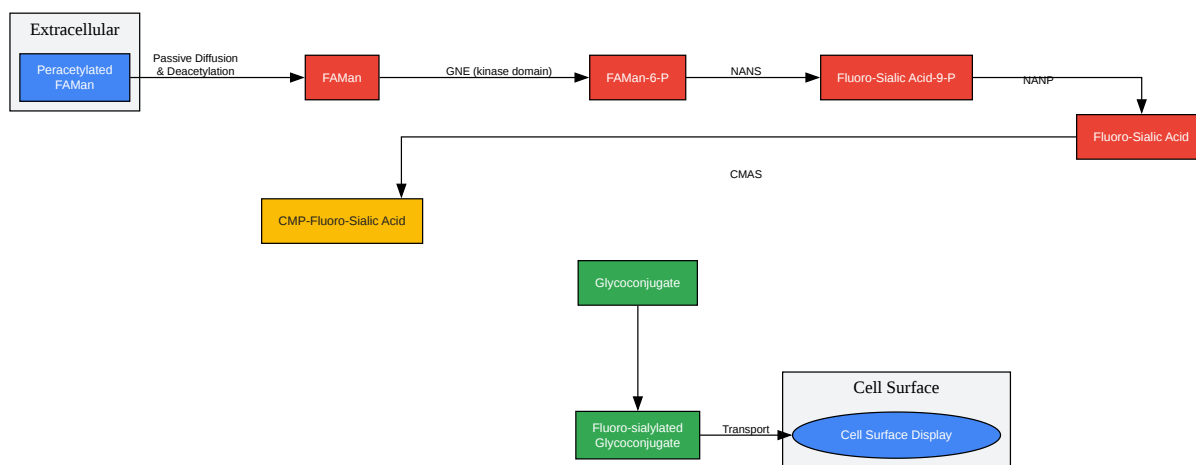
The primary biological significance of **FAMan** lies in its role as a metabolic precursor for the biosynthesis of fluorinated sialic acids. This process, known as metabolic glycoengineering, allows for the introduction of a chemical tag onto the cell surface for visualization and other applications.[2]

Sialic Acid Biosynthesis Pathway

Cells readily take up **FAMan** and its acetylated derivatives.[2] Once inside the cell, **FAMan** enters the sialic acid biosynthetic pathway, where it is enzymatically converted to the corresponding fluoroacetyl-modified sialic acid.[2][3] This modified sialic acid is then incorporated into glycoconjugates (glycoproteins and glycolipids) and displayed on the cell surface.[4]

The general pathway is as follows:

- Cellular Uptake: Peracetylated forms of **FAMan** can passively diffuse across the cell membrane. Once inside, cellular esterases remove the acetyl groups.[5]
- Enzymatic Conversion: **FAMan** is converted in a series of enzymatic steps to a CMP-activated fluorinated sialic acid. This process is analogous to the natural conversion of N-acetylmannosamine (ManNAc) to CMP-sialic acid.[2][6]
- Incorporation into Glycans: Sialyltransferases in the Golgi apparatus transfer the modified sialic acid from CMP-sialic acid to the termini of glycan chains on proteins and lipids.
- Cell Surface Display: The resulting sialoglycoconjugates, now bearing the fluoroacetyl modification, are transported to the cell surface.



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Metabolic pathway of **FAMan** to cell surface display.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of **FAMan** are crucial for its effective use in research.

Synthesis of N-Fluoroacetyl-D-mannosamine (FAMan)

The synthesis of **FAMan** can be adapted from established methods for the N-acylation of aminosugars. A plausible synthetic route starting from D-mannosamine hydrochloride is outlined below. This protocol is based on general procedures for similar compounds and may require optimization.^[7]

Materials:

- D-Mannosamine hydrochloride
- Anhydrous methanol
- Triethylamine or another suitable base
- Fluoroacetic anhydride or fluoroacetyl chloride
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, methanol)

Procedure:

- Preparation of free D-mannosamine: Dissolve D-mannosamine hydrochloride in anhydrous methanol and treat with a stoichiometric amount of a base like sodium methoxide or an ion-exchange resin to neutralize the hydrochloride and precipitate the salt. Filter the salt and concentrate the methanolic solution containing the free D-mannosamine under reduced pressure.

- N-acylation: Suspend the dried D-mannosamine in anhydrous DCM. Cool the suspension in an ice bath.
- Add triethylamine (approximately 1.2 equivalents) to the suspension.
- Slowly add fluoroacetic anhydride or fluoroacetyl chloride (approximately 1.1 equivalents) dropwise to the stirring suspension.
- Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).
- Work-up and Purification: Quench the reaction by adding a small amount of water. Concentrate the mixture under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a mixture of ethyl acetate and methanol) to yield pure N-Fluoroacetyl-D-mannosamine.
- Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy (^1H , ^{13}C , ^{19}F) and mass spectrometry.

Metabolic Labeling of Cell Surface Sialic Acids

This protocol describes the general procedure for labeling cell surface sialoglycans using a peracetylated form of **FAMan** (Ac4**FAMan**), which exhibits enhanced cell permeability.

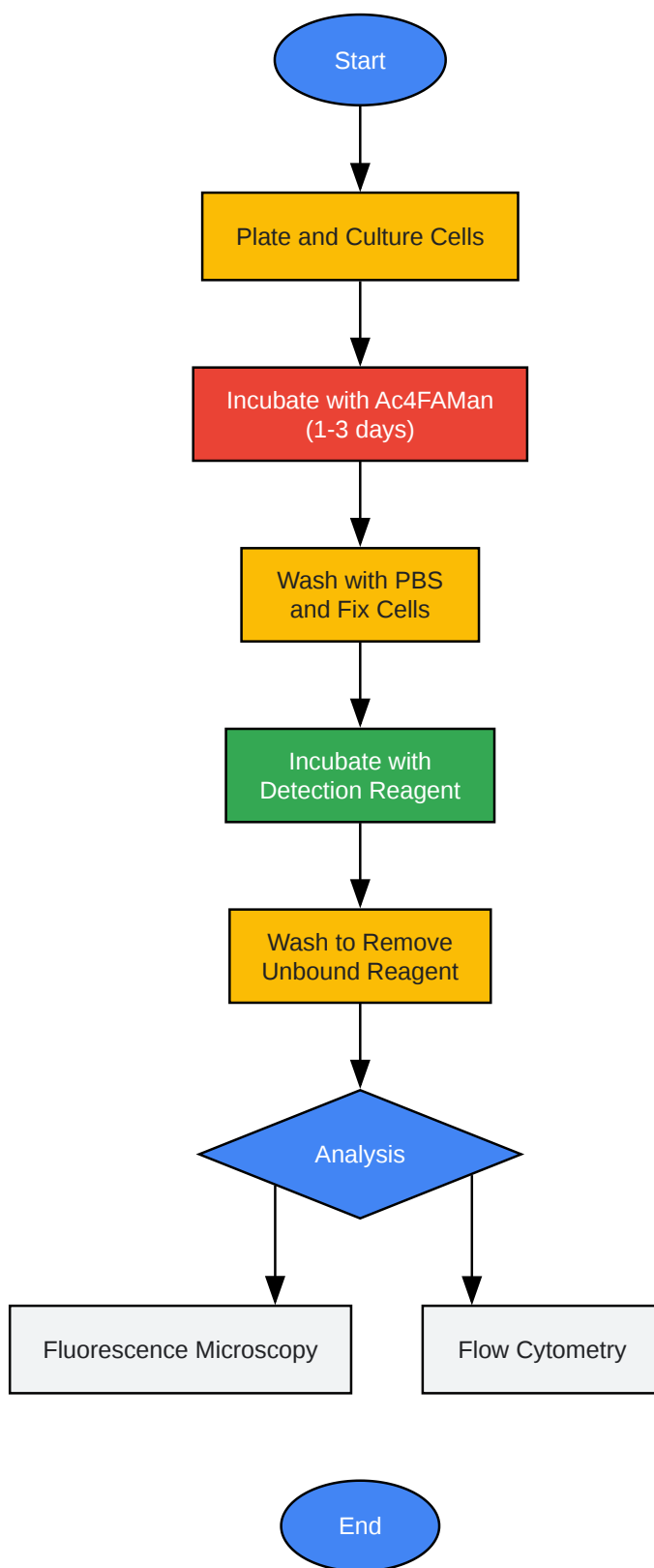
Materials:

- Mammalian cell line of interest (e.g., HeLa, CHO)
- Complete cell culture medium
- Peracetylated N-Fluoroacetyl-D-mannosamine (Ac4**FAMan**)
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde in PBS)

- Detection reagent (e.g., a fluorescently labeled antibody or lectin that specifically recognizes the fluoroacetylated sialic acid, or a chemical ligation partner for bioorthogonal chemistry if the **FAMan** analog contains a suitable functional group).

Procedure:

- Cell Culture: Plate the cells in a suitable format (e.g., multi-well plates, chamber slides) and allow them to adhere and grow to a desired confluency.
- Metabolic Labeling: Prepare a stock solution of Ac4**FAMan** in a suitable solvent (e.g., DMSO). Dilute the stock solution in complete cell culture medium to the desired final concentration (typically in the micromolar range).
- Replace the existing medium with the Ac4**FAMan**-containing medium and incubate the cells for a period of 1 to 3 days to allow for metabolic incorporation.
- Cell Washing and Fixation: After incubation, gently wash the cells with PBS to remove any unincorporated Ac4**FAMan**.
- Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
- Wash the cells again with PBS.
- Detection and Visualization: Incubate the fixed cells with the detection reagent (e.g., a specific antibody or fluorescent probe) according to the manufacturer's instructions.
- Wash the cells to remove any unbound detection reagent.
- Visualize the labeled cells using fluorescence microscopy or quantify the labeling efficiency using flow cytometry.[5]



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General workflow for metabolic labeling of cells with **FAMan**.

Applications in Research and Drug Development

The ability to chemically modify cell surfaces through metabolic glycoengineering with **FAMan** and its analogs opens up numerous possibilities in basic research and therapeutic development.

- **Probing Sialoglycan Dynamics:** By introducing a unique chemical tag, **FAMan** allows for the tracking and imaging of sialoglycan turnover and localization on living cells.
- **Disease Diagnosis:** Aberrant glycosylation is a hallmark of many diseases, including cancer. **FAMan**-based labeling could potentially be used to develop diagnostic tools to detect these changes.
- **Targeted Drug Delivery:** The modified sialic acids on the cell surface can serve as chemical handles for the targeted delivery of therapeutic agents to specific cell populations.
- **Modulation of Cellular Interactions:** Sialic acids play crucial roles in cell-cell recognition and signaling. By altering the structure of sialic acids with **FAMan**, researchers can investigate and potentially modulate these interactions.^[4]

Conclusion

N-Fluoroacetylmannosamine is a powerful tool for the chemical biologist and drug development professional. Its ability to be metabolically incorporated into cell surface glycans provides a means to study, visualize, and manipulate the sialome. While further research is needed to fully elucidate its properties and expand its applications, **FAMan** holds considerable promise for advancing our understanding of glycobiology and for the development of novel diagnostic and therapeutic strategies.

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